Tert-butyl (3-oxobutyl)carbamate
Overview
Description
Tert-butyl (3-oxobutyl)carbamate is an organic compound with the molecular formula C9H17NO3. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a tert-butyl group and a 3-oxobutyl group. This compound is often used in organic synthesis and as a protecting group for amines in peptide synthesis.
Mechanism of Action
Target of Action
Tert-butyl (3-oxobutyl)carbamate is a type of carbamate compound . Carbamates are known to interact with a variety of biological targets, including enzymes like acetylcholinesterase and proteins such as GABA receptors.
Mode of Action
They form a covalent bond with their target, which can lead to changes in the target’s function .
Biochemical Pathways
For instance, if a carbamate inhibits an enzyme, it can disrupt the biochemical pathway that the enzyme is involved in .
Pharmacokinetics
They are typically metabolized by the liver and excreted in the urine .
Result of Action
Based on the general effects of carbamates, it can be inferred that the compound may alter the function of its targets, leading to changes at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its ability to interact with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl (3-oxobutyl)carbamate can be synthesized through various methods. One common method involves the reaction of tert-butyl carbamate with 3-oxobutyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The process may include steps like extraction, purification, and crystallization to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3-oxobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides and bases like sodium hydride (NaH) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .
Scientific Research Applications
Tert-butyl (3-oxobutyl)carbamate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: Similar in structure but lacks the 3-oxobutyl group.
Tert-butyl carbazate: Contains a hydrazine group instead of the carbamate group.
Methyl carbamate: Similar functional group but with a methyl group instead of tert-butyl.
Uniqueness
Tert-butyl (3-oxobutyl)carbamate is unique due to its combination of the tert-butyl group and the 3-oxobutyl group, which provides specific reactivity and stability. This makes it particularly useful as a protecting group in organic synthesis, allowing for selective reactions and high yields .
Biological Activity
Tert-butyl (3-oxobutyl)carbamate is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 185.24 g/mol. The compound features a tert-butyl group, a carbamate moiety, and a ketone functional group, which contribute to its reactivity and biological interactions.
Target Interaction
The biological activity of this compound is primarily mediated through its metabolite, 3-hydroxybutyrate (3-HB). Upon administration, the compound undergoes enzymatic hydrolysis, releasing 3-HB, which interacts with specific receptors in the body. Notably, 3-HB has been shown to bind to hydroxyl-carboxylic acid receptors and inhibit histone deacetylase enzymes, influencing gene expression and metabolic pathways.
Biochemical Pathways
The metabolism of this compound leads to several biochemical outcomes:
- Energy Production : 3-HB can serve as an alternative energy source during periods of low glucose availability.
- Gene Regulation : The inhibition of histone deacetylases by 3-HB can lead to altered gene expression profiles related to lipid metabolism and neuronal function .
- Metabolic Effects : The compound's effects are influenced by physiological conditions such as fasting, exercise, and dietary changes (e.g., ketogenic diets).
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activities:
- Enzyme Inhibition : It has been shown to inhibit various enzymes involved in metabolic processes, including those related to lipid metabolism.
- Cellular Effects : The compound influences cellular processes such as apoptosis and cell proliferation through its metabolic products .
In Vivo Studies
Research involving animal models has indicated that the administration of this compound can lead to observable physiological changes:
- Weight Management : Studies suggest potential applications in weight management due to its role in modulating energy metabolism.
- Neuroprotective Effects : Preliminary findings indicate that 3-HB may exert neuroprotective effects, making it a candidate for further exploration in neurodegenerative disease research .
Case Studies
- Weight Loss Management : A study investigated the effects of a diet supplemented with 3-HB on weight loss in obese mice. Results showed a significant reduction in body weight and fat mass compared to controls, suggesting a role for this compound in obesity management.
- Neuroprotection : Another study evaluated the neuroprotective effects of 3-HB in models of Alzheimer's disease. The findings indicated that treatment with the compound improved cognitive function and reduced amyloid plaque formation .
Applications
The biological activity of this compound opens avenues for various applications:
Properties
IUPAC Name |
tert-butyl N-(3-oxobutyl)carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-7(11)5-6-10-8(12)13-9(2,3)4/h5-6H2,1-4H3,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMENCUFZHDXKNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCNC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54614-95-8 | |
Record name | tert-butyl N-(3-oxobutyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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